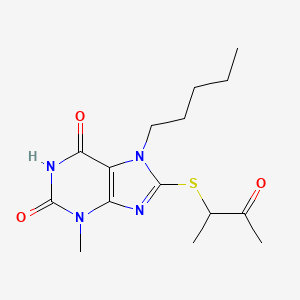

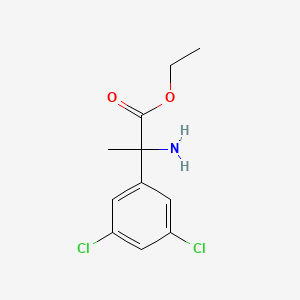

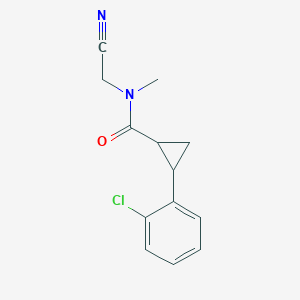

3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The papers provided detail the synthesis of substituted pyrazoles through the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide. The solvent used in the reaction plays a crucial role in determining the product. When ethanol is used as the solvent, the reaction yields 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles. In contrast, the use of acetic, propanoic, or pentanoic acid leads to the formation of 1-acyl-1H-pyrazoles. Additionally, conducting the reaction in methanol in the presence of ZnCl2 results in the elimination of nicotinic acid and the formation of (alkylsulfanyl)methyl-substituted 1H-pyrazoles .

Molecular Structure Analysis

While the papers do not provide a direct analysis of the molecular structure of "3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione," they do offer insights into the structure of related pyrazole derivatives. The formation of these derivatives involves the introduction of an alkylsulfanyl group into the pyrazole ring, which could influence the electronic and steric properties of the molecule. These changes can affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of pyrazole derivatives through the interaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide. The reaction conditions, such as the choice of solvent and the presence of catalysts like ZnCl2, are critical in determining the specific pyrazole derivative formed. These reactions are likely to involve nucleophilic addition followed by cyclization and, in some cases, elimination processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrazole derivatives would be expected to vary based on their specific substituents and molecular structure. The introduction of an alkylsulfanyl group could affect the compound's lipophilicity, solubility, and potential to form hydrogen bonds, which are important considerations in drug design and synthesis. However, the provided papers do not offer detailed information on the physical and chemical properties of the specific compounds synthesized .

Aplicaciones Científicas De Investigación

Addition and Cycloaddition Reactions

Research by Gilchrist and Roberts (1983) explores addition and cycloaddition reactions of electrophilic vinyl nitroso compounds, highlighting the reactivity of certain chemical structures in producing oxazines and 3-alkylindoles through stereoselective and high-yield reactions. These findings suggest potential pathways for chemical synthesis and functionalization involving complex molecules (Gilchrist & Roberts, 1983).

Intramolecular Photocycloadditions

Crimmins and DeLoach (1986) detail a synthesis pathway for pentalenene and related compounds via intramolecular photocycloadditions, setting a precedent for complex molecular constructions that could be relevant to understanding the synthesis or modification of 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione (Crimmins & DeLoach, 1986).

Fluorescent Derivative Studies

Al-Kawkabani et al. (2017) investigated the optical properties of a novel fluorescent derivative, showcasing techniques for examining molecular behavior in different solvent polarities, which could inform studies on similar compounds for applications in sensing, imaging, or material sciences (Al-Kawkabani et al., 2017).

Heterocyclic Transformations

Singh et al. (1993) explored reactions of 6-methyl-1,3-oxazine-2,4(3H)-dione with arylamines for synthesizing 1-aryl-6-methyluracils, which could provide insights into the functionalization and application of nitrogen-containing heterocycles in medicinal chemistry and drug design (Singh et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3S/c1-5-6-7-8-19-11-12(18(4)14(22)17-13(11)21)16-15(19)23-10(3)9(2)20/h10H,5-8H2,1-4H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYSVYFAHQGUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)

![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)